
Z-HoMet-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-HoMet-OH is a chemical compound with the molecular formula C14H19NO4S It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Vorbereitungsmethoden
The synthesis of Z-HoMet-OH involves several steps, typically starting with the selection of appropriate starting materials and reagents. One common synthetic route includes the reaction of a suitable precursor with specific reagents under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product. Industrial production methods often involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and safety standards.
Analyse Chemischer Reaktionen
Z-HoMet-OH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Z-HoMet-OH has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes and as a model compound for studying reaction mechanisms. In biology, it may be used in biochemical assays and as a probe for investigating biological pathways. In medicine, this compound could be explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, it may be utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Z-HoMet-OH involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound. Understanding the mechanism of action is crucial for developing new applications and optimizing its use in different fields.
Vergleich Mit ähnlichen Verbindungen
Z-HoMet-OH can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous functional groups or molecular structures. For example, Z-Met-OH and N-Carbobenzoxy-DL-methionine are compounds with similar structural features.
Eigenschaften
Molekularformel |
C14H19NO4S |
|---|---|
Molekulargewicht |
297.37 g/mol |
IUPAC-Name |
(2S)-5-methylsulfanyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H19NO4S/c1-20-9-5-8-12(13(16)17)15-14(18)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1 |
InChI-Schlüssel |
HIUFIRVCAFTFKW-LBPRGKRZSA-N |
Isomerische SMILES |
CSCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CSCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


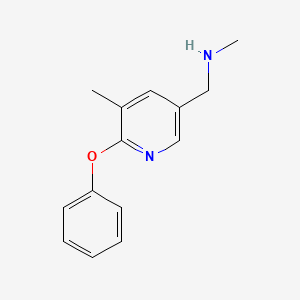
![5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B13001251.png)
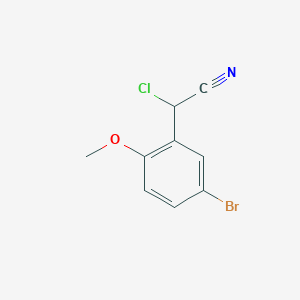
![3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13001259.png)
![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13001279.png)
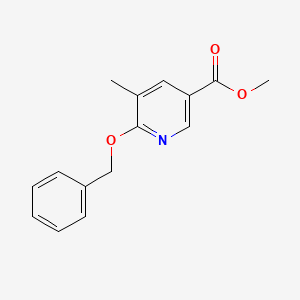


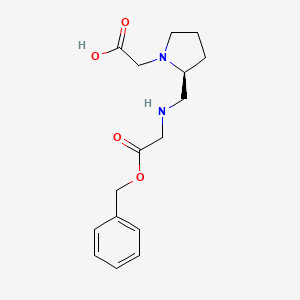
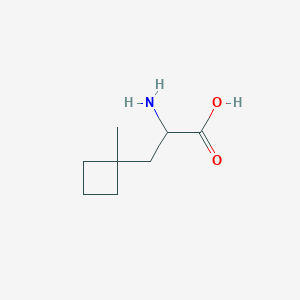
![2-Azabicyclo[5.1.0]octane](/img/structure/B13001303.png)
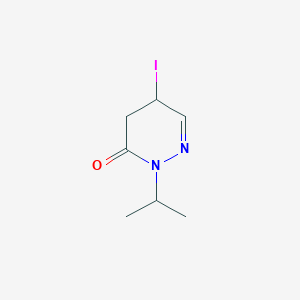

![5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B13001324.png)
